molecular formula C14H11F3N2O4 B15383348 2-(2-(prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

2-(2-(prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Katalognummer: B15383348
Molekulargewicht: 328.24 g/mol
InChI-Schlüssel: FYGMAMFRQYFEKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound (CAS 2187374-12-3) is a trifunctional probe building block comprising:

  • A 3-(trifluoromethyl)-3H-diazirin-3-yl group for photoactivated crosslinking upon UV irradiation (~350 nm) .
  • A prop-2-yn-1-yloxy ethoxy chain for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
  • A carboxylic acid group for conjugation with amines via carbodiimide chemistry (e.g., EDC/sulfo-NHS) .

Its molecular formula is C₁₂H₇F₃N₂O₃ (MW 284.19), and it is commercially available at ≥95% purity . Applications include target identification in proteomics and pull-down assays, leveraging its photoreactivity and modular conjugation capabilities .

Eigenschaften

Molekularformel

C14H11F3N2O4

Molekulargewicht

328.24 g/mol

IUPAC-Name

2-(2-prop-2-ynoxyethoxy)-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

InChI

InChI=1S/C14H11F3N2O4/c1-2-5-22-6-7-23-11-8-9(3-4-10(11)12(20)21)13(18-19-13)14(15,16)17/h1,3-4,8H,5-7H2,(H,20,21)

InChI-Schlüssel

FYGMAMFRQYFEKZ-UHFFFAOYSA-N

Kanonische SMILES

C#CCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid
  • Compound 9 : 2-(2-(Prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
    • Key Difference : Replaces the carboxylic acid with an aldehyde group.
    • Implications :
  • Aldehydes enable Schiff base formation with primary amines, useful for reversible conjugation .
  • Less stable in aqueous or basic conditions compared to the carboxylic acid derivative .
Biotinylated Derivatives
  • sc-206353: 2-[2-[2-[2-[6-(Biotinylaminohexanoyl)aminoethoxy]ethoxy]ethoxy]-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid Key Difference: Incorporates a biotin moiety via a hexanoyl-ethoxy spacer. Implications:
  • Enables streptavidin/avidin-based affinity purification, enhancing utility in protein interaction studies .
  • Increased molecular weight (MW 730.8) and reduced solubility in non-polar solvents due to the hydrophilic spacer .
Ester Derivatives
  • Methyl Ester (165963-73-5): 2-[2-(2-(2-t-Boc-aminoethoxy)ethoxy)ethoxy]-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic Acid Methyl Ester Key Difference: Carboxylic acid is esterified with a methyl group. Implications:
  • Requires hydrolysis (e.g., NaOH) to activate the carboxylic acid for conjugation .
  • Enhanced cell permeability in ester form, suitable for intracellular labeling .
Ethoxy Chain Length
  • Compound 28: 4-(N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamido) butanoic Acid Key Difference: Extends the ethoxy chain with a butanoic acid spacer. Implications:
  • Longer spacer improves flexibility and reduces steric hindrance in protein binding .
  • Lower yield (86%) compared to shorter-chain derivatives due to synthetic complexity .
Amino Acid Conjugates
  • Trap2: Methyl 4-(((R)-2-((R)-5-oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)-5-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)pentanamido)-3-(3,4,5-trimethoxyphenyl)propanoyl)oxy)benzoate Key Difference: Integrates amino acids (e.g., glutamic acid) and trimethoxyphenyl groups. Implications:
  • Targets specific protein domains (e.g., tubulin) for photolabeling in cancer research .
  • Requires multi-step synthesis and HPLC purification, increasing production costs .

Stability and Reactivity

  • Diazirine Stability : All derivatives inherit the dark stability of 3-(trifluoromethyl)diazirine, which is resistant to acid/base (1 M) and heat (75°C for 30 min) .
  • Photolysis Efficiency : The parent compound and its derivatives generate carbenes with ~65% yield upon UV exposure, enabling efficient crosslinking .
  • Comparative Reactivity :
    • Biotinylated derivatives exhibit slower reaction kinetics in click chemistry due to steric bulk .
    • Aldehyde-containing analogs show faster conjugation with amines but lower long-term stability .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(2-(prop-2-yn-1-yloxy)ethoxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include regioselective incorporation of the diazirinyl group and stability of the propargyl ether moiety. A stepwise approach is recommended:

Diazirine introduction : Use trifluoroacetonitrile and ammonia under controlled photoirradiation to form the diazirinyl ring at the 4-position of the benzoic acid backbone .

Propargyl ether coupling : Employ Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to attach the propargyl-ethoxy chain to the phenolic oxygen, ensuring minimal side reactions .

  • Optimization : Monitor reaction progress via HPLC-MS to detect intermediates (e.g., brominated byproducts) and adjust stoichiometry to suppress undesired substitutions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : A multi-technique approach is critical:

  • HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities (e.g., unreacted diazirine precursors) .
  • NMR spectroscopy : Confirm regiochemistry (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -62 ppm for CF₃) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1052) .

Advanced Research Questions

Q. How can this compound be utilized in photoaffinity labeling studies to map protein-ligand interactions?

  • Answer : The diazirinyl group generates carbenes upon UV irradiation (365 nm), enabling covalent crosslinking with proximal biomolecules. A protocol includes:

Target incubation : Pre-incubate the compound with purified enzymes (e.g., peroxisomal β-oxidation proteins) in buffer (pH 7.4, 25°C) .

Photoactivation : Irradiate at 365 nm for 5–10 minutes to induce crosslinking.

Click chemistry conjugation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized probes (e.g., biotin-azide) for detection .

  • Validation : Perform SDS-PAGE and Western blotting to confirm target labeling specificity.

Q. What experimental designs are recommended to resolve contradictions in biological activity data for this compound?

  • Answer : Contradictions may arise from variable assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, 150 mM NaCl) and enzyme batches across studies .
  • Impurity profiling : Quantify trace impurities (e.g., <0.1% 3-(trifluoromethyl)diazirine) via LC-MS and assess their bioactivity .
  • Dose-response curves : Generate EC₅₀/IC₅₀ values under controlled light exposure to account for photoactivation efficiency .

Q. How can computational modeling enhance the understanding of this compound’s reactivity and binding modes?

  • Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations provide insights:

  • DFT : Calculate carbene formation energy (~85 kcal/mol) and predict reaction hotspots with amino acid residues (e.g., cysteine or lysine) .
  • Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., peroxisomal acyl-CoA oxidase) .
  • Validation : Cross-reference computational data with mutagenesis experiments (e.g., alanine-scanning of predicted binding residues) .

Methodological and Data Analysis Questions

Q. What strategies are effective for optimizing the stability of this compound in biological assays?

  • Answer : Stability is pH- and light-sensitive. Best practices include:

  • Storage : Lyophilize and store at -80°C in amber vials under argon to prevent hydrolysis/photo-degradation .
  • Buffering : Use phosphate-buffered saline (PBS) at pH 7.2–7.4 to minimize acid-catalyzed decomposition of the diazirinyl group .
  • Kinetic monitoring : Track degradation via UV-Vis spectroscopy (λ = 260 nm) over 24-hour periods .

Q. How should researchers analyze crosslinking efficiency in complex biological matrices (e.g., cell lysates)?

  • Answer : Combine affinity purification and proteomics:

Pull-down assays : Use streptavidin beads to isolate biotinylated targets after CuAAC conjugation .

LC-MS/MS : Identify crosslinked peptides via database searching (e.g., Mascot or MaxQuant) and validate with synthetic standards .

  • Quantification : Normalize spectral counts to negative controls (e.g., non-irradiated samples) to exclude non-specific binding .

Cross-Disciplinary Research Questions

Q. How can environmental fate studies of this compound inform its safe handling in laboratory settings?

  • Answer : Assess biodegradation and ecotoxicity using OECD guidelines:

  • Biodegradation : Perform closed bottle tests (OECD 301D) to measure biological oxygen demand (BOD) over 28 days .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour EC₅₀) to evaluate aquatic impact .
  • Mitigation : Implement waste neutralization protocols (e.g., UV treatment to degrade residual diazirine) before disposal .

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